Biotin-PEG(3)-SH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

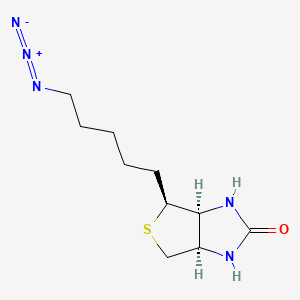

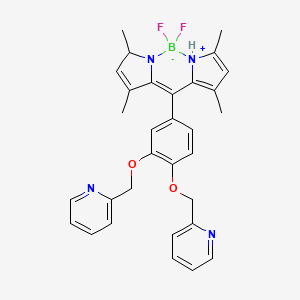

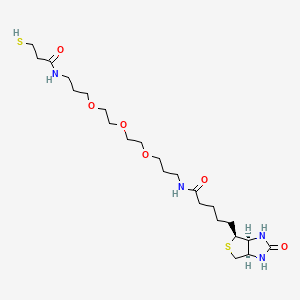

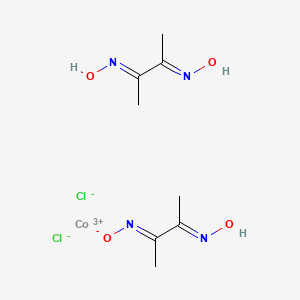

Biotin-PEG(3)-SH is a compound that contains biotin, a polyethylene glycol (PEG) spacer, and a sulfhydryl group (SH). Biotin has a strong binding affinity with proteins like avidin and streptavidin, making it useful in various biological applications . The PEG spacer increases the hydrophilicity of the molecules, enhancing their solubility . The SH group can form covalent bonds, allowing the compound to attach to other molecules .

Synthesis Analysis

The synthesis of this compound involves the use of atom transfer radical polymerization (ATRP) and sequential monomer addition . Another approach involves halogen end group modification with azides and subsequent copper-catalyzed azide–alkyne cycloadditions .Molecular Structure Analysis

The molecular structure of this compound includes a biotin molecule, a PEG spacer, and a sulfhydryl group. The PEG spacer is a hydrophilic chain that enhances the solubility of the compound .Chemical Reactions Analysis

This compound can react with carboxyl groups on carboxy terminal, aspartate, or glutamate residues using EDC, DCC, or activated esters e.g., NHS esters . It can also be used to label terminal alkynes via copper-catalyzed click reactions or copper-free click reactions with cyclooctynes .Physical and Chemical Properties Analysis

This compound is a water-soluble compound due to the presence of the PEG spacer . Its molecular weight and other physical and chemical properties can vary depending on the length of the PEG chain and the specific conditions under which it is synthesized .Wirkmechanismus

Target of Action

Biotin-PEG(3)-SH, also known as Biotin-PEG3-Azide, is a non-cleavable, azide-activated biotinylation reagent . It primarily targets terminal alkynes via a copper-catalyzed click reaction, strained cyclooctynes (e.g., DBCO or BCN compounds) via Cu-free click reaction, or phosphine-labeled molecules by a mechanism known as Staudinger chemistry . This enables efficient and specific conjugation of derivatized molecules in biological samples .

Mode of Action

This compound interacts with its targets by forming a stable triazole linkage . The PEG spacer increases the hydrophilicity of the molecules, which can enhance the solubility and stability of the conjugated molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the molecules it is conjugated with. For instance, in a study where this compound was used in the fabrication of a multifunctional tetraphenylporphyrin (TPP) conjugated polyethylene glycol with biotin (TPP-PEG-biotin) as a photo-dynamic therapy (PDT) material, it was found to co-target glucose-regulated protein 78 (GRP78) and the lysosome . This led to the activation of the unfolded protein response (UPR) signaling .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEGylation. PEGylation is known to improve the pharmacokinetics of drugs by increasing their solubility, stability, and circulation time . .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the molecules it is conjugated with. In the case of the TPP-PEG-biotin study, the conjugate led to the reduction of GRP78 level and lysosomal ceramide, contributing to the stability of the lysosomal membrane . It also induced rapid mitochondrial membrane potential transition (MPT), leading to cellular apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its reaction with terminal alkynes can be influenced by the presence of copper ions . Additionally, the stability and solubility of this compound can be enhanced in aqueous environments due to the hydrophilic nature of the PEG spacer .

Safety and Hazards

Zukünftige Richtungen

Biotin-PEG linkers, including Biotin-PEG(3)-SH, are widely used in detection, immobilization, targeting, labeling, and nonradioactive purification. They have strong binding affinity with avidin, making them useful in various biological and medical applications . Future research may explore new applications of these compounds in areas such as drug delivery, diagnostics, and nanotechnology .

Biochemische Analyse

Biochemical Properties

Biotin-PEG(3)-SH plays a crucial role in biochemical reactions. It can interact with various enzymes, proteins, and other biomolecules. The PEG spacer arm enhances the water solubility of biotinylated molecules . The primary amine of this compound can be crosslinked to proteins and material surfaces using EDC and other crosslinkers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The primary amine of this compound can be conjugated to carboxyl groups on carboxy termini, aspartate residues or glutamate residues using EDC .

Subcellular Localization

The information provided here is based on the current understanding and usage of this compound in biochemical research .

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-(3-sulfanylpropanoylamino)propoxy]ethoxy]ethoxy]propyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N4O6S2/c28-20(6-2-1-5-19-22-18(17-35-19)26-23(30)27-22)24-8-3-10-31-12-14-33-15-13-32-11-4-9-25-21(29)7-16-34/h18-19,22,34H,1-17H2,(H,24,28)(H,25,29)(H2,26,27,30)/t18-,19-,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAUWQGBJPNTNN-IPJJNNNSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCS)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCS)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N4O6S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%](/img/structure/B6286248.png)

![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)